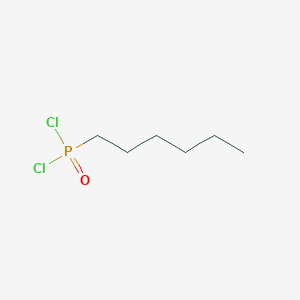
2-Chloro-4-methylbenzotrifluoride
Übersicht
Beschreibung
2-Chloro-4-methylbenzotrifluoride is a useful research compound. Its molecular formula is C8H6ClF3 and its molecular weight is 194.58 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Synthesis of Derivatives
A study described the synthesis of 4-chloro-2,2-difluoro[1,3]dioxole[4,5-c]pyridine, demonstrating the utility of 2-Chloro-4-methylbenzotrifluoride derivatives in medicinal chemistry as potentially stable alternatives to benzodioxole fragments (Catalani, Paio, & Perugini, 2010).
Characterization of Trifluoromethyl-Substituted Compounds
Research analyzed the structures of various trifluoromethyl-substituted compounds, including those related to this compound, providing insights into their chemical properties and potential applications (Li et al., 2005).
Advanced Materials and Chemical Interactions
Palladium Complexes
A study on palladium(II) complexes with a novel chelating iminocarbene ligand showed potential applications in material science and catalysis, highlighting the versatility of this compound derivatives (Frøseth, Dhindsa, Røise, & Tilset, 2003).
Phototransformation Studies
The phototransformation of 4-chloro-2-methylphenol, a compound related to this compound, was studied, providing insights into environmental interactions and degradation processes (Vialaton, Richard, Baglio, & Payá-pérez, 1998).
Molecular and Crystallographic Analysis
Molecular Structure Analysis
Research on 2-(4-chlorophenyl)-2-oxoethyl 3-methylbenzoate, a related compound, focused on its molecular structure, providing a framework for understanding similar compounds' physical and chemical properties (Kumar et al., 2014).
Charge Density Analysis
A study on heterohalogen and homohalogen intermolecular interactions in molecular crystals, including compounds similar to this compound, offered detailed insights into molecular interactions and electronic properties (Hathwar & Row, 2011).
Wirkmechanismus
Target of Action
This compound is primarily used in organic synthesis
Biochemical Pathways
As a chemical intermediate, it is primarily involved in synthetic reactions rather than biological pathways .
Result of Action
As a chemical intermediate, its primary role is in the synthesis of other compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Chloro-4-methylbenzotrifluoride. For instance, its reactivity may be influenced by temperature, pH, and the presence of other chemicals. It should be stored in a dry, room temperature environment .
Biochemische Analyse
Biochemical Properties
2-Chloro-4-methylbenzotrifluoride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of many substances in the body . These interactions can lead to the formation of reactive intermediates that may affect cellular processes.
Cellular Effects
This compound has been observed to influence various types of cells and cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to modulate the activity of certain transcription factors, leading to changes in gene expression . Additionally, it can impact cellular metabolism by altering the activity of key metabolic enzymes.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes, leading to changes in cellular function. For example, it has been found to inhibit the activity of certain cytochrome P450 enzymes, which can result in altered drug metabolism . Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but it may degrade over extended periods . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in gene expression and enzyme activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function. At higher doses, it can cause toxic or adverse effects, including liver damage and disruptions in metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The compound can affect metabolic flux and alter the levels of metabolites in the body. Additionally, it may interact with cofactors that are essential for enzymatic reactions.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can influence its activity and effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its presence in particular subcellular locations can affect its interactions with biomolecules and its overall impact on cellular processes.
Eigenschaften
IUPAC Name |
2-chloro-4-methyl-1-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3/c1-5-2-3-6(7(9)4-5)8(10,11)12/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHDYNLHQHOFWGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40371483 | |
| Record name | 2-Chloro-4-methylbenzotrifluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40371483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74483-46-8 | |
| Record name | 2-Chloro-4-methylbenzotrifluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40371483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-4-methylbenzotrifluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















